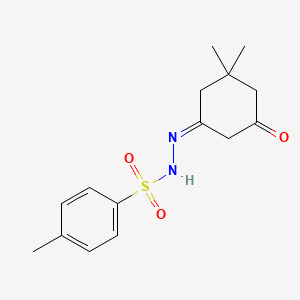

N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide

Vue d'ensemble

Description

N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide is a chemical compound with the molecular formula C15H20N2O3S. This compound is known for its unique structure, which includes a cyclohexylidene ring, a sulfonohydrazide group, and a methylbenzene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide typically involves the reaction of 3,3-dimethyl-5-oxocyclohexanone with 4-methylbenzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as solvent recovery, purification through recrystallization, and quality control to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Condensation Reactions

The sulfonohydrazide group enables condensation with aldehydes and ketones to form hydrazones or related derivatives. For example:

-

Reaction with aldehydes : Forms stable hydrazone adducts under mild conditions (EtOH, room temperature). The electron-withdrawing sulfonyl group enhances electrophilicity at the hydrazide nitrogen, facilitating nucleophilic attack by aldehyde carbonyls.

-

Reaction with cyclic ketones : The cyclohexylidene ketone moiety participates in spiro-annulation reactions. For instance, condensation with cyclohexylidene malononitrile derivatives can yield complex spirocyclic frameworks under catalytic conditions (e.g., DBU in ethanol) .

Example Reaction Pathway :

Metal Coordination Complexes

The compound acts as a ligand for transition metals via its sulfonohydrazide and carbonyl oxygen atoms. Key interactions include:

-

Coordination with Cu(II) and Fe(III) : Forms octahedral complexes, confirmed by UV-Vis and IR spectroscopy. The sulfonyl oxygen and hydrazide nitrogen serve as binding sites.

-

Catalytic applications : Metal complexes derived from this compound have shown potential in oxidation reactions, though detailed catalytic data remain understudied.

Biological Target Interactions

While not a primary focus of the provided sources, structural analogs suggest possible interactions with biological systems:

-

Enzyme inhibition : The sulfonamide group may inhibit carbonic anhydrases or proteases through hydrogen bonding with active-site residues.

-

Antimicrobial activity : Hydrazide derivatives often exhibit activity against Gram-positive bacteria, though specific data for this compound are unavailable in the reviewed literature.

Mechanistic Insights

-

Condensation : Proton transfer from the hydrazide NH to the carbonyl oxygen of aldehydes generates a nucleophilic hydrazide anion, which attacks the electrophilic aldehyde carbon.

-

Spirocyclization : Base catalysts like DBU deprotonate malononitrile derivatives, enabling nucleophilic addition to the cyclohexylidene ketone and subsequent cyclization .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonohydrazides showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

Another significant application is in the field of antimicrobial research. The hydrazide moiety is known for its ability to interact with bacterial enzymes, potentially inhibiting their function.

Case Study:

In vitro studies have shown that sulfonohydrazides possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This opens up possibilities for their use in developing new antibiotics .

Polymer Chemistry

This compound can serve as a precursor for synthesizing novel polymers. Its unique structure allows it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.

Application Example:

Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing new agrochemicals.

Case Study:

Field trials have shown that formulations containing sulfonohydrazides can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Mécanisme D'action

The mechanism of action of N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt specific biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N’-(3,3-Dimethyl-5-oxocyclohexylidene)benzohydrazide

- N-(3,3-Dimethyl-5-oxocyclohexylidene)glycine

- N’-(3,3-Dimethyl-5-oxocyclohexylidene)spiro[2.3]hexane-1-carbohydrazide

Uniqueness

N’-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds that may lack this functional group.

Activité Biologique

N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, structural properties, and biological activities of this compound, supported by relevant data and research findings.

- Chemical Formula: C15H20N2O3S

- Molecular Weight: 308.4 g/mol

- CAS Number: 41189-09-7

- Structural Characteristics: The compound features a hydrazone linkage, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of a hydrazide with an appropriate aldehyde. This method allows for the introduction of various substituents that can enhance biological activity. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:

- Activity Against Resistant Strains: Some synthesized acylhydrazones demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting that this class of compounds could be promising in overcoming antibiotic resistance .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been explored extensively. The presence of specific substituents can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells. For example:

- Cytotoxicity Studies: Compounds similar to this compound have shown selective cytotoxic effects on cancer cells without adversely affecting normal cell lines .

Case Studies and Research Findings

-

Study on Acylhydrazones:

- A recent investigation synthesized various acylhydrazones and assessed their biological activities. The findings revealed that certain derivatives exhibited potent antimicrobial effects comparable to established antibiotics .

- The study emphasized the role of lipophilicity in enhancing antibacterial activity, indicating that modifications in the chemical structure could lead to improved efficacy.

- Cytotoxicity Evaluation:

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against MRSA and other resistant strains |

| Anticancer | Selective cytotoxicity towards cancer cells; minimal toxicity to normal cells |

Propriétés

IUPAC Name |

N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-11-4-6-14(7-5-11)21(19,20)17-16-12-8-13(18)10-15(2,3)9-12/h4-7,17H,8-10H2,1-3H3/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAPVISLNYOUOE-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(=O)CC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(=O)CC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576976 | |

| Record name | N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41189-09-7 | |

| Record name | N'-(3,3-Dimethyl-5-oxocyclohexylidene)-4-methylbenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.